7-Chloro-1H-imidazo[4,5-C]pyridine chemical properties
7-Chloro-1H-imidazo[4,5-C]pyridine chemical properties
An In-Depth Technical Guide to 7-Chloro-1H-imidazo[4,5-c]pyridine: Properties, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 7-Chloro-1H-imidazo[4,5-c]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its core chemical properties, reactivity, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are understood not just as steps, but as self-validating systems.
Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine scaffold, often referred to as 3-deazapurine, is a cornerstone in the design of novel therapeutic agents.[1] Its structural analogy to the endogenous purine bases (adenine and guanine) allows it to function as a bioisostere, effectively mimicking or antagonizing the function of natural purines in various biological pathways.[2] This mimicry has been successfully exploited to develop compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3]
The introduction of a chlorine atom at the 7-position of this scaffold yields 7-Chloro-1H-imidazo[4,5-c]pyridine, a molecule of immense synthetic utility. This halogen atom is not merely a substituent; it is a versatile chemical handle that dramatically enhances the scaffold's value. It serves as a reactive site for introducing molecular diversity through a variety of organic reactions, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[2] This capability allows medicinal chemists to systematically modify the core structure, fine-tuning the pharmacological profile of derivative molecules to achieve desired potency, selectivity, and pharmacokinetic properties.
Caption: Reactivity of the 7-chloro group in key cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride at the 7-position, particularly under thermal or microwave-assisted conditions. This provides a direct, often metal-free, route to introduce a range of functional groups.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the heterocyclic core. A broad singlet corresponding to the N-H proton of the imidazole ring would also be expected, which would be exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will show six signals for the six carbon atoms in the scaffold. The carbon atom attached to the chlorine (C7) will be influenced by the halogen's electronegativity and anisotropy.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The exact mass would be a primary tool for confirming the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations (around 3100-3400 cm⁻¹), C=N and C=C stretching of the aromatic rings (around 1500-1650 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).
Applications in Drug Discovery
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, and the 7-chloro derivative is a key intermediate for accessing potent bioactive molecules.
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Anticancer Agents: Derivatives have shown potent inhibitory effects against various cancer cell lines. [2]By functioning as purine antagonists, they can interfere with enzymes crucial for cell division and proliferation, such as protein kinases. The ability to install diverse substituents at the 7-position is critical for achieving selectivity against specific kinase isoforms. [2]* Antimicrobial Agents: The scaffold is a key component in the development of new agents to combat bacterial and fungal pathogens. [2]For instance, related imidazopyridines have been investigated as inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase, an enzyme essential for microbial growth. [2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, self-validating methodology for the Suzuki-Miyaura coupling of 7-Chloro-1H-imidazo[4,5-c]pyridine with a generic arylboronic acid.
Objective: To synthesize a 7-aryl-1H-imidazo[4,5-c]pyridine derivative.
Materials:
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7-Chloro-1H-imidazo[4,5-c]pyridine (1.0 eq)
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Arylboronic acid (1.2 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
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Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-Chloro-1H-imidazo[4,5-c]pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
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Causality: The system must be kept under an inert atmosphere (e.g., Argon or Nitrogen) because the palladium(0) species, which is the active catalyst, is sensitive to oxidation by air. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.
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Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
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Causality: The solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step of the catalytic cycle. Degassing the solvent removes dissolved oxygen.
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Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
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Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Causality: The aqueous workup removes the inorganic salts (K₂CO₃) and any water-soluble byproducts. Brine wash helps to remove residual water from the organic phase.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 7-aryl-1H-imidazo[4,5-c]pyridine.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Safety and Handling
As with any chlorinated heterocyclic compound, 7-Chloro-1H-imidazo[4,5-c]pyridine should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [4]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [5]Avoid contact with skin and eyes. [4]Take precautionary measures against static discharge. * Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. [6]* Toxicity: While specific toxicity data for this compound is limited, related chloro-aromatic and pyridine compounds are often harmful if inhaled, swallowed, or absorbed through the skin. [6]Assume it is a hazardous substance and handle accordingly.
Conclusion
7-Chloro-1H-imidazo[4,5-c]pyridine is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its structural resemblance to purines provides a biological entry point, while the versatile 7-chloro group offers a synthetic toolkit for crafting novel molecules with tailored pharmacological properties. A deep understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage this potent scaffold in the development of next-generation therapeutics.
References
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7-chloro-1h-imidazo[4,5-c]pyridine - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2015). ACS Combinatorial Science. Retrieved January 11, 2026, from [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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